Angolensin Angolensin 1-(2, 4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. Thus, 1-(2, 4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one is considered to be a flavonoid lipid molecule. 1-(2, 4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 642-39-7
VCID: VC21340737
InChI: InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3
SMILES: CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

Angolensin

CAS No.: 642-39-7

Cat. No.: VC21340737

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Angolensin - 642-39-7

Description 1-(2, 4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. Thus, 1-(2, 4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one is considered to be a flavonoid lipid molecule. 1-(2, 4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 642-39-7
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3
Standard InChI Key CCOJFDRSZSSKOG-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator